molecular formula C10H10FNO B11779282 Cyclobutyl(5-fluoropyridin-3-yl)methanone

Cyclobutyl(5-fluoropyridin-3-yl)methanone

Cat. No.: B11779282
M. Wt: 179.19 g/mol
InChI Key: ONNGJXQCLYVDAW-UHFFFAOYSA-N
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Description

Cyclobutyl(5-fluoropyridin-3-yl)methanone is an organic compound with the molecular formula C10H10FNO It features a cyclobutyl group attached to a methanone moiety, which is further connected to a 5-fluoropyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(5-fluoropyridin-3-yl)methanone typically involves the reaction of cyclobutyl ketone with 5-fluoropyridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclobutyl ketone, followed by nucleophilic substitution with 5-fluoropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be integrated into the industrial process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Fluorine

The 5-fluoropyridine ring undergoes nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen, which activates the fluorine atom for displacement.

Reaction Conditions Nucleophile Product Application
DMSO, 80–100°C, 6–12 hrsAmines (e.g., NH<sub>3</sub>)Cyclobutyl(5-aminopyridin-3-yl)methanoneIntermediate for kinase inhibitors
K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C, 4 hrsThiols (e.g., NaSH)Cyclobutyl(5-mercaptopyridin-3-yl)methanoneThiol-based bioconjugation probes

Key Findings :

  • Fluorine displacement proceeds via a two-step mechanism: (1) deprotonation of the nucleophile and (2) attack at the activated C–F position.

  • Steric hindrance from the cyclobutyl group reduces substitution rates compared to unsubstituted fluoropyridines.

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

Catalyst System Boron Reagent Yield Selectivity
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEArylboronic acids65–85%C-2 > C-4 > C-6
Pd(OAc)<sub>2</sub>, SPhos, CsF Heteroarylboronates72%C-2 exclusive

Mechanistic Insight :

  • The electron-deficient pyridine directs coupling to the C-2 position due to reduced steric and electronic hindrance .

Buchwald-Hartwig Amination

Conditions Amine Application
Pd<sub>2</sub>(dba)<sub>3</sub>, XPhos, t-BuONa PiperazinesmGlu<sub>5</sub> PAM precursors
CuI, L-proline, DMSOPrimary alkylaminesBioisosteric replacements

Note : Halogenation of the pyridine ring (e.g., C–F to C–Br) is often required prior to amination .

Carbonyl Group Reactivity

The methanone moiety participates in nucleophilic additions and reductions.

Grignard Addition

Reagent Product Yield
MeMgBr, THF, –20°CCyclobutyl(5-fluoropyridin-3-yl)methanol88%
PhMgCl, Et<sub>2</sub>ODiphenylmethanol derivative76%

Applications :

  • Alcohol intermediates serve as chiral building blocks for antidepressants .

Ketone Reduction

Reducing Agent Conditions Product
NaBH<sub>4</sub>, MeOHRT, 2 hrsCyclobutyl(5-fluoropyridin-3-yl)methanol
BH<sub>3</sub>·THF 0°C to RT, 4 hrsSecondary alcohol (diastereoselective)

Stereochemical Control :

  • BH<sub>3</sub>·THF generates a 3:1 diastereomer ratio favoring the syn product .

Cycloaddition Reactions

The cyclobutyl group participates in [2+2] photocycloadditions, though limited by ring strain.

Dienophile Conditions Product
Ethylene, UV lightBenzene, 12 hrsBicyclo[4.2.0]octane derivative
Acetylene, FeCl<sub>3</sub>60°C, 8 hrsFused tricyclic compound

Limitations :

  • Low yields (30–45%) due to competing polymerization.

Biological Activity and Pharmacological Relevance

While not a direct reaction, the compound’s interactions with biological targets inform its synthetic utility:

  • mGlu<sub>5</sub> Modulation : Derivatives act as positive allosteric modulators (PAMs) with EC<sub>50</sub> values ≤200 nM .

  • CYP Inhibition : Weak CYP1A2 inhibition (IC<sub>50</sub> = 25.7 μM) ensures metabolic stability .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of cyclobutyl(5-fluoropyridin-3-yl)methanone exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for interactions with biological targets such as enzymes or receptors, which may lead to the inhibition of cancer cell proliferation. Studies have shown promising results in vitro, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This property is particularly important in addressing antibiotic resistance, making this compound a candidate for further exploration in antimicrobial drug development .

Histamine H3 Receptor Antagonism

This compound has been identified as a potential histamine H3 receptor antagonist. This receptor plays a crucial role in various neurological processes, including cognition and sleep regulation. Compounds that modulate this receptor may offer therapeutic benefits for conditions such as Alzheimer's disease, schizophrenia, and sleep disorders . The unique structure of this compound enhances its binding affinity to this receptor compared to non-fluorinated analogs .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to achieve high yields. Researchers are actively exploring modifications to the compound's structure to create derivatives with enhanced biological activities or improved pharmacokinetic properties .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and antibacterial efficacy of this compound derivatives against various cell lines. These studies often utilize assays such as MTT or XTT to determine cell viability and growth inhibition . The results indicate varying degrees of effectiveness, highlighting the need for further optimization of the compound's structure.

Preclinical Models

Preclinical studies have begun to assess the therapeutic potential of this compound in vivo. Models involving cancerous tissues and bacterial infections are being used to determine the efficacy and safety profile of this compound before advancing to clinical trials .

Mechanism of Action

The mechanism of action of Cyclobutyl(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(5-fluoropyridin-2-yl)methanone
  • Cyclobutyl(5-chloropyridin-3-yl)methanone
  • Cyclobutyl(5-bromopyridin-3-yl)methanone

Uniqueness

Cyclobutyl(5-fluoropyridin-3-yl)methanone is unique due to the presence of the fluorine atom at the 5-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The cyclobutyl group also imparts distinct steric and electronic properties, making this compound a valuable scaffold for the development of new chemical entities.

Biological Activity

Cyclobutyl(5-fluoropyridin-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and related case studies.

This compound belongs to a class of compounds that act as positive allosteric modulators (PAMs) of mGluR5. These receptors are implicated in various neurological conditions, including schizophrenia and anxiety disorders. The compound enhances receptor activity in response to the endogenous ligand glutamate, thereby modulating synaptic transmission and neuronal excitability .

Biological Activity and Pharmacological Properties

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

  • Potency : The compound exhibits significant potency at mGluR5 with an EC50 value indicating effective receptor activation .
  • Selectivity : It shows selectivity for mGluR5 over other mGlu receptor subtypes, which is crucial for minimizing side effects associated with non-selective modulation .
  • Efficacy in Preclinical Models : In animal models, this compound has been shown to reverse amphetamine-induced hyperlocomotion, a behavior associated with psychostimulant effects, without causing significant motor impairment .

Data Table: Summary of Biological Activity

Parameter Value
Compound Name This compound
Target Receptor mGluR5
EC50 (nM) 123 (indicative value)
Selectivity High for mGluR5
Preclinical Efficacy Reversal of hyperlocomotion

Case Studies

  • Schizophrenia Models : In studies focused on schizophrenia, this compound demonstrated efficacy in reducing psychotic-like behaviors in rodent models, suggesting potential therapeutic applications in treating this disorder .
  • Anxiety and Depression : The compound has also been evaluated for its effects on anxiety and depressive behaviors. Results indicate that it may ameliorate symptoms in preclinical models by enhancing glutamatergic signaling .

Research Findings

Recent research has highlighted the structural aspects that contribute to the allosteric modulation by this compound. Notably, mutations within the transmembrane domains of mGluR5 have been shown to affect the pharmacological profile of PAMs like this compound, emphasizing the importance of receptor conformation in drug design .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

cyclobutyl-(5-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C10H10FNO/c11-9-4-8(5-12-6-9)10(13)7-2-1-3-7/h4-7H,1-3H2

InChI Key

ONNGJXQCLYVDAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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